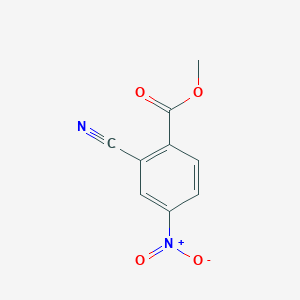

Methyl 2-cyano-4-nitrobenzoate

Descripción general

Descripción

Methyl 2-cyano-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.157. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-cyano-4-nitrobenzoate serves as a versatile building block in the synthesis of complex organic molecules. Its cyano and nitro groups allow for various chemical transformations, making it valuable in creating pharmaceutical intermediates and bioactive compounds.

Key Transformations :

- Nucleophilic Substitution : The cyano group can be substituted with various nucleophiles to produce different derivatives.

- Reduction Reactions : The nitro group can be reduced to amine functionalities, expanding the compound's utility in drug development.

Medicinal Chemistry

Research has highlighted the potential of this compound and its derivatives in medicinal chemistry. Studies indicate that compounds with similar structures exhibit biological activities such as antimicrobial and anticancer properties.

Case Study : A derivative of this compound was evaluated for its efficacy against certain cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Materials Science

The compound exhibits nonlinear optical (NLO) properties, which are harnessed in the development of advanced materials for photonics applications.

Applications in Photonics :

- Frequency Converters : this compound crystals are used in devices that convert laser frequencies.

- Optical Modulators : Its ability to exhibit second harmonic generation (SHG) makes it suitable for use in optical switches and communication devices.

Propiedades

IUPAC Name |

methyl 2-cyano-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDETRIOVTGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.